molecular formula C13H12ClIN2O B7050326 N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide

N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide

Cat. No.: B7050326
M. Wt: 374.60 g/mol
InChI Key: JBJKUIXSKINFFC-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide is a complex organic compound characterized by the presence of a cyanocyclobutane ring and a substituted phenyl group

Properties

IUPAC Name

N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClIN2O/c14-10-6-9(2-3-11(10)15)7-17-12(18)13(8-16)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJKUIXSKINFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C(=O)NCC2=CC(=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl group. One common method involves the halogenation of a phenyl precursor to introduce the chloro and iodo substituents. This is followed by a coupling reaction to attach the phenyl group to the cyanocyclobutane ring. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl group can be further functionalized through coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of similar compounds with biological targets.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-bromophenyl)methyl]-1-cyanocyclobutane-1-carboxamide
  • N-[(3-chloro-4-fluorophenyl)methyl]-1-cyanocyclobutane-1-carboxamide

Uniqueness

N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different halogen substituents.

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